3,5-Dimethyl-4-nitroso-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-nitroso-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, characterized by its nitroso group at the 4-position and methyl groups at the 3 and 5 positions, exhibits unique chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group at the 4-position . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar nitrosating agents. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-nitroso-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, forming 4-aminopyrazole derivatives.
Substitution: The nitroso group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or diazonium salts can facilitate substitution reactions.
Major Products
Oxidation: 3,5-Dimethyl-4-nitro-1H-pyrazole.
Reduction: 3,5-Dimethyl-4-aminopyrazole.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-4-nitroso-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-nitroso-1H-pyrazole involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar in structure but with a nitro group instead of a nitroso group.
3,5-Dimethyl-4-aminopyrazole: Formed through the reduction of the nitroso group.
3,5-Dimethylpyrazole: Lacks the nitroso group, making it less reactive in certain chemical reactions
Uniqueness
3,5-Dimethyl-4-nitroso-1H-pyrazole is unique due to its nitroso group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1122-04-9 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3,5-dimethyl-4-nitroso-1H-pyrazole |
InChI |
InChI=1S/C5H7N3O/c1-3-5(8-9)4(2)7-6-3/h1-2H3,(H,6,7) |
InChI Key |
YATNSGHJIRFYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.